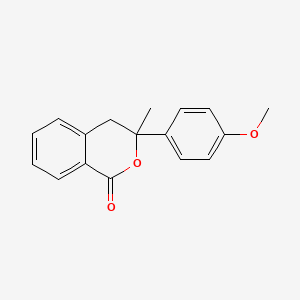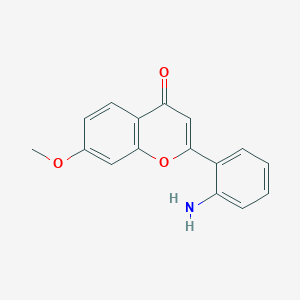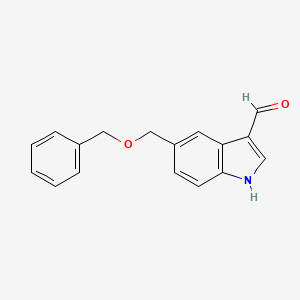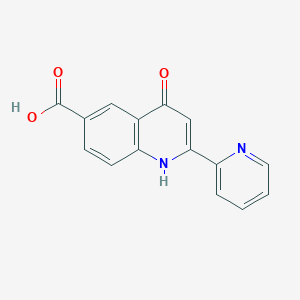
5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups, methyl groups, and a nitro group attached to the isoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and alkoxides.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted tetrahydroisoquinolines.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
科学研究应用
5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors in the body, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy groups.
1,2,3,4-Tetrahydroisoquinoline: A simpler tetrahydroisoquinoline without the methoxy and nitro groups.
6,6’-(3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis: A complex biphenyl derivative with methoxy groups.
Uniqueness
5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of methoxy, methyl, and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
87664-95-7 |
|---|---|
分子式 |
C13H18N2O4 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
5,6-dimethoxy-2,3-dimethyl-8-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H18N2O4/c1-8-5-9-10(7-14(8)2)11(15(16)17)6-12(18-3)13(9)19-4/h6,8H,5,7H2,1-4H3 |
InChI 键 |
NDJMYIQRVFLPNI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(CN1C)C(=CC(=C2OC)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065190.png)




![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)




![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)


![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)
